molecular formula C21H24N2O2 B5408202 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide

Cat. No.: B5408202
M. Wt: 336.4 g/mol
InChI Key: DMYVWRHPYXSBKR-UHFFFAOYSA-N
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Description

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BIA belongs to the family of indole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide involves the inhibition of several signaling pathways that are involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for the survival and proliferation of cancer cells. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. This compound has been shown to reduce the levels of inflammatory cytokines and reactive oxygen species, which contribute to the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide is its high selectivity towards cancer cells, which reduces the risk of off-target effects. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the synthesis of this compound is complex and requires the use of a catalyst, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research on 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the synergistic effects of this compound with other anti-cancer agents. The use of this compound in combination with other drugs may enhance its efficacy and reduce the risk of drug resistance. Additionally, the development of this compound-based drug delivery systems may improve its bioavailability and reduce its toxicity in normal cells.

Synthesis Methods

The synthesis of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide involves the condensation of 3-benzylindole-2,3-dione with N-isopropylacetamide in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow solid.

Scientific Research Applications

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been investigated for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(2)22-19(24)14-21(13-16-9-5-4-6-10-16)17-11-7-8-12-18(17)23(3)20(21)25/h4-12,15H,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVWRHPYXSBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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